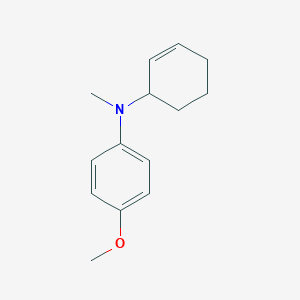![molecular formula C15H33NO3Si B14136098 (Triethylsilyl)methyl [2-(diethylamino)ethoxy]acetate CAS No. 89207-12-5](/img/structure/B14136098.png)
(Triethylsilyl)methyl [2-(diethylamino)ethoxy]acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Triethylsilyl)methyl [2-(diethylamino)ethoxy]acetate is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a triethylsilyl group, a diethylamino group, and an ethoxyacetate moiety. The combination of these functional groups imparts distinct chemical properties to the compound, making it valuable for various applications in chemistry, biology, medicine, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Triethylsilyl)methyl [2-(diethylamino)ethoxy]acetate typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of triethylsilyl chloride with a suitable alcohol to form the triethylsilyl ether. This intermediate is then reacted with a diethylaminoethanol derivative under controlled conditions to yield the final product. The reaction conditions often involve the use of anhydrous solvents, inert atmosphere, and specific temperature ranges to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. These methods are optimized for efficiency, cost-effectiveness, and safety. The use of automated reactors, precise control of reaction parameters, and advanced purification techniques are common in industrial settings to produce the compound on a commercial scale.
化学反応の分析
Types of Reactions
(Triethylsilyl)methyl [2-(diethylamino)ethoxy]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
科学的研究の応用
(Triethylsilyl)methyl [2-(diethylamino)ethoxy]acetate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (Triethylsilyl)methyl [2-(diethylamino)ethoxy]acetate involves its interaction with specific molecular targets and pathways. The triethylsilyl group can enhance the compound’s stability and lipophilicity, facilitating its interaction with lipid membranes and proteins. The diethylamino group may contribute to the compound’s basicity and ability to form hydrogen bonds, influencing its binding to biological targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
- (Triethylsilyl)methyl [2-(dimethylamino)ethoxy]acetate
- (Triethylsilyl)methyl [2-(diisopropylamino)ethoxy]acetate
- (Triethylsilyl)methyl [2-(dipropylamino)ethoxy]acetate
Uniqueness
(Triethylsilyl)methyl [2-(diethylamino)ethoxy]acetate is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different solubility, stability, and biological activity profiles, making it valuable for specific applications in research and industry.
特性
CAS番号 |
89207-12-5 |
|---|---|
分子式 |
C15H33NO3Si |
分子量 |
303.51 g/mol |
IUPAC名 |
triethylsilylmethyl 2-[2-(diethylamino)ethoxy]acetate |
InChI |
InChI=1S/C15H33NO3Si/c1-6-16(7-2)11-12-18-13-15(17)19-14-20(8-3,9-4)10-5/h6-14H2,1-5H3 |
InChIキー |
DYXKRFXHILUBFE-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)CCOCC(=O)OC[Si](CC)(CC)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


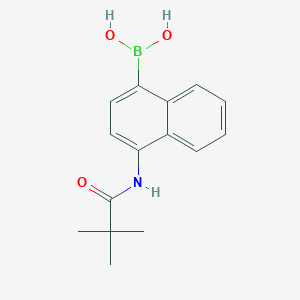
![3-(4-Methylphenyl)benzo[F]quinazoline](/img/structure/B14136048.png)
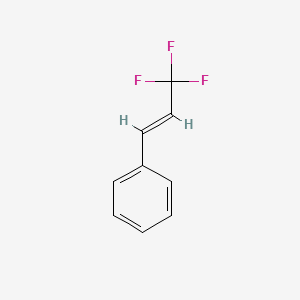
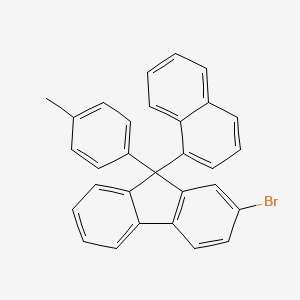


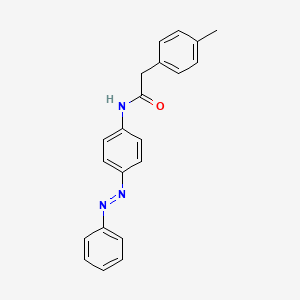
![3-[7-(4-Aminophenyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid](/img/structure/B14136079.png)
![10-[2,3-Bis(4-phenoxazin-10-ylphenyl)quinoxalin-6-yl]phenoxazine](/img/structure/B14136083.png)
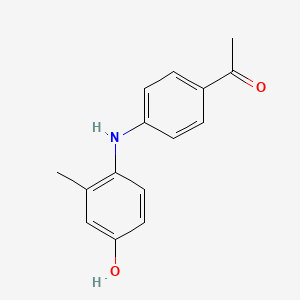
![2-(3-methoxyphenyl)-N-(propan-2-yl)-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazole-8-carboxamide](/img/structure/B14136089.png)

